molecular formula C15H20O3 B14517979 benzoic acid;(4R)-oct-1-yn-4-ol CAS No. 62600-38-8

benzoic acid;(4R)-oct-1-yn-4-ol

Cat. No.: B14517979
CAS No.: 62600-38-8
M. Wt: 248.32 g/mol
InChI Key: BIIKRAXRKFLLDB-QRPNPIFTSA-N
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Description

Benzoic acid;(4R)-oct-1-yn-4-ol is a compound that combines the properties of benzoic acid and (4R)-oct-1-yn-4-ol. Benzoic acid is a white, crystalline organic compound with the formula C7H6O2, known for its antimicrobial properties and use as a food preservative . (4R)-oct-1-yn-4-ol is an organic compound with a hydroxyl group and an alkyne group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid can be synthesized through the oxidation of benzyl alcohol using potassium permanganate in an acidic medium . Another method involves the hydrolysis of benzamide with sodium hydroxide, followed by acidification . (4R)-oct-1-yn-4-ol can be synthesized through the reduction of (4R)-oct-1-yn-4-one using sodium borohydride.

Industrial Production Methods

Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of (4R)-oct-1-yn-4-ol on an industrial scale involves the catalytic hydrogenation of (4R)-oct-1-yn-4-one.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid undergoes various reactions, including:

(4R)-oct-1-yn-4-ol can undergo:

    Oxidation: It can be oxidized to (4R)-oct-1-yn-4-one using mild oxidizing agents.

    Reduction: It can be further reduced to (4R)-oct-1-yn-4-ol using sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Cobalt or manganese naphthenates for industrial oxidation.

Major Products

Scientific Research Applications

Benzoic acid and (4R)-oct-1-yn-4-ol have diverse applications in scientific research:

Mechanism of Action

Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is absorbed into the microbial cell, where it disrupts the internal pH balance, leading to cell death . In the liver, benzoic acid is conjugated to glycine and excreted as hippuric acid .

(4R)-oct-1-yn-4-ol’s mechanism of action involves its interaction with specific molecular targets, potentially affecting enzymatic pathways and cellular processes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Benzoic acid is similar to other carboxylic acids such as acetic acid and salicylic acid. it is unique due to its aromatic ring, which imparts distinct chemical properties . (4R)-oct-1-yn-4-ol can be compared to other alkyne-containing alcohols, but its specific stereochemistry and functional groups make it a valuable intermediate in organic synthesis.

List of Similar Compounds

Properties

CAS No.

62600-38-8

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

benzoic acid;(4R)-oct-1-yn-4-ol

InChI

InChI=1S/C8H14O.C7H6O2/c1-3-5-7-8(9)6-4-2;8-7(9)6-4-2-1-3-5-6/h2,8-9H,3,5-7H2,1H3;1-5H,(H,8,9)/t8-;/m0./s1

InChI Key

BIIKRAXRKFLLDB-QRPNPIFTSA-N

Isomeric SMILES

CCCC[C@H](CC#C)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCC(CC#C)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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